3-bromo-2-fluoro-6-hydrazinylpyridine
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Overview
Description
3-bromo-2-fluoro-6-hydrazinylpyridine is a heterocyclic organic compound with the molecular formula C5H5BrFN3 It is a derivative of pyridine, featuring bromine, fluorine, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-hydrazinylpyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the hydrazine group. One common method includes the bromination of 2-fluoropyridine, followed by the reaction with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-hydrazinylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-2-fluoro-6-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-bromo-2-fluoro-6-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine, fluorine, and hydrazine groups can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-6-fluoropyridine
- 3-bromo-2-fluoropyridine
- 2-fluoro-6-hydrazinylpyridine
Uniqueness
3-bromo-2-fluoro-6-hydrazinylpyridine is unique due to the combination of bromine, fluorine, and hydrazine groups on the pyridine ring. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
2703782-18-5 |
---|---|
Molecular Formula |
C5H5BrFN3 |
Molecular Weight |
206 |
Purity |
95 |
Origin of Product |
United States |
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